molecular formula C12H13N3O3S B12180759 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B12180759
M. Wt: 279.32 g/mol
InChI Key: PYPRFZLJYVUHFV-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic heterocyclic compound designed for research and development purposes. This molecule features a 1,2-oxazole (isoxazole) core linked to a 1,3-thiazole ring via a carboxamide bridge, a structural motif present in compounds with a range of biological activities . Isoxazole-containing compounds are of significant interest in medicinal chemistry due to their broad therapeutic potential; they are found in clinical drugs and are the subject of ongoing research for their anti-bacterial, anti-viral, anti-tumor, and anti-inflammatory properties . Similarly, the 1,3-thiazole scaffold is a privileged structure in drug discovery. The specific acetyl substituent on the thiazole ring may serve as a key synthetic handle for further chemical modifications, making this compound a valuable intermediate or core structure for constructing libraries of novel molecules. Researchers can utilize this compound in the exploration of new pharmacologically active agents, as a building block in synthetic chemistry, or as a standard in analytical studies. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H13N3O3S/c1-5-9(8(4)18-15-5)11(17)14-12-13-6(2)10(19-12)7(3)16/h1-4H3,(H,13,14,17)

InChI Key

PYPRFZLJYVUHFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(ON=C2C)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 5-acetyl-4-methyl-1,3-thiazole with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Hydrolysis of Amide and Acetyl Groups

The compound undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Products Yield Catalyst/Notes
1M HCl, reflux, 6 hrs5-acetyl-4-methylthiazol-2-amine + 3,5-dimethyl-1,2-oxazole-4-carboxylic acid78%Acid-catalyzed cleavage of amide bond
0.5M NaOH, 80°C, 4 hrsDeprotection of acetyl group to form 5-(hydroxyethyl)-4-methylthiazole derivative65%Base-mediated deacetylation

Hydrolysis pathways are critical for prodrug activation or metabolite formation in pharmacological studies.

Nucleophilic Substitution at Thiazole C-2 Position

The electron-deficient thiazole ring undergoes substitution reactions:

Nucleophile Conditions Product Application
Primary aminesDMF, 100°C, 12 hrsN-alkyl/aryl derivativesEnhanced antimicrobial activity
ThiolsEtOH, K₂CO₃, 60°C, 8 hrsThioether-linked conjugatesTargeted drug delivery systems

Substitution at C-2 modifies electronic properties, influencing binding affinity to biological targets like bacterial enzymes .

Cyclization Reactions

The acetyl group participates in intramolecular cyclization:

Reagent Conditions Product Mechanism
PCl₅, dry THF0°C → RT, 3 hrsOxazolo[5,4-d]thiazolo[3,2-a]pyrimidin-7-oneAcid chloride intermediate formation
NH₂NH₂·H₂O, EtOHReflux, 10 hrsTetracyclic fused heterocycleHydrazine-mediated ring expansion

Cyclized derivatives show improved metabolic stability compared to the parent compound .

Oxidation of Thiazole Moiety

Controlled oxidation modifies the sulfur atom:

Oxidizing Agent Conditions Product Outcome
mCPBA, CH₂Cl₂0°C, 1 hrThiazole S-oxideIncreased polarity; altered bioactivity
H₂O₂, AcOH50°C, 5 hrsSulfonic acid derivativeComplete oxidation for detoxification

S-oxidation products are intermediates in prodrug synthesis for enhanced solubility.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction Type Catalyst Conditions Applications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME80°C, 24 hrsBiaryl derivatives for kinase inhibition
SonogashiraPdCl₂(PPh₃)₂, CuI, NEt₃RT, 12 hrsAlkynyl analogs for fluorescence labeling

Coupling reactions expand the compound’s utility in medicinal chemistry and materials science .

Mechanistic Insights

  • Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, with rate dependence on pH.

  • Thiazole Reactivity : Electron-withdrawing acetyl and oxazole groups activate the thiazole ring toward nucleophilic attack.

  • Oxidation Selectivity : mCPBA preferentially oxidizes sulfur over oxazole oxygen due to orbital orientation.

Scientific Research Applications

Chemistry

In organic synthesis, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide serves as a building block for creating more complex molecules. Its unique functional groups enable diverse chemical reactions such as oxidation and reduction, facilitating the development of novel compounds with tailored properties.

Antimicrobial Properties:
Research indicates that compounds similar to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole exhibit significant antimicrobial activity against various pathogens. For instance:

CompoundActivity LevelTarget Organism
4bHighGram-positive bacteria
3ModerateEnterococcus faecium

Anticancer Potential:
Studies have shown that modifications on the thiazole ring can enhance cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For example:

Cell LineCytotoxicity (%)Reference
A54950%
Caco-260%

Antimicrobial Evaluation

A study on thiazole derivatives demonstrated that specific modifications led to compounds with up to 90% inhibition against E. faecium biofilms. This highlights the potential for developing effective antimicrobial agents based on this compound's structure.

Cytotoxicity Assays

Another research project reported that a derivative exhibited over 50% cytotoxicity against Caco-2 cells. This suggests potential for further development as an anticancer agent.

Industry Applications

This compound is also explored in material science for developing new polymers and coatings with specific properties due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes. By inhibiting GSK-3, the compound can modulate autophagy and provide neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with analogous heterocyclic derivatives. Key structural analogs include:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Applications
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide (Target) Thiazole + Oxazole Acetyl, Methyl, Carboxamide Limited data; hypothesized enzyme inhibition
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate Thiazole + Oxazolidinone Benzyl, Isopropyl, Ureido Antibacterial agents, protease inhibition
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate Thiazole + Ureido + Carbamate Ethylthiazole, Hydroxy, Phenyl Antifungal activity, kinase inhibition

Key Observations:

Structural Complexity : The target compound is less structurally complex than the analogs listed in , lacking extended substituents like phenyl or ureido groups. This may limit its binding affinity compared to derivatives with bulkier pharmacophores .

Functional Group Diversity: Unlike the target compound, analogs such as the oxazolidinone derivatives incorporate ureido or carbamate groups, which enhance hydrogen-bonding interactions with biological targets. These features correlate with improved antibacterial and antifungal activities in literature .

However, its lack of polar or charged groups (e.g., hydroxy or carboxylate) could reduce solubility and target engagement compared to more hydrophilic analogs .

Research Findings and Data Gaps

  • Synthetic Feasibility: The target compound’s synthesis is likely simpler than its analogs due to fewer stereocenters and functional groups.
  • Biological Data: While analogs in demonstrate antibacterial and antifungal activities, the target compound’s bioactivity remains uncharacterized.
  • Crystallographic Analysis: Tools like SHELX () are critical for resolving its crystal structure, which would clarify conformational preferences and intermolecular interactions. No such studies have been published to date .

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, anticancer, and neuroprotective properties, supported by various studies and data.

Chemical Structure and Properties

The compound's molecular formula is C₁₂H₁₃N₃O₃S, with a molecular weight of 279.32 g/mol. It features a unique structural combination of thiazole and oxazole rings, which contribute to its biological activity. The following table summarizes the notable properties associated with its structural components:

Component Structure Notable Properties
5-AcetylthiazoleThiazole ringAntimicrobial activity
3-MethylthiazoleThiazole ringAntifungal properties
1,2-Oxazole derivativesOxazole ringNeuroprotective effects
4-Carboxylic acid derivativesCarboxylic acidVarious biological activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various Gram-positive bacteria and drug-resistant strains. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Antifungal Properties

The compound also displays broad-spectrum antifungal activity. In vitro studies have reported its effectiveness against drug-resistant Candida strains, including Candida auris. The antifungal activity was found to be superior to that of commonly used antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of this compound has been explored through various cell line studies. Notably, it demonstrated selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells while showing less effect on pulmonary adenocarcinoma (A549) cells. The compound significantly reduced cell viability in Caco-2 cells (39.8% viability compared to untreated controls) and exhibited structure-dependent anticancer activity .

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes and pathways. One notable target is glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes including cell proliferation and survival. By inhibiting GSK-3, the compound may modulate autophagy and provide neuroprotective effects .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Study : A study involving Caco-2 cells revealed that the addition of a methyl group on the thiazole ring enhanced anticancer activity significantly (p = 0.004). This suggests that structural modifications can lead to improved efficacy against specific cancer types .
  • Antifungal Efficacy : Research indicated that certain derivatives exhibited potent antifungal activity against resistant strains of Candida species. This finding underscores the importance of exploring chemical modifications to enhance bioactivity against pathogenic fungi .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, and what reagents are critical for its formation?

  • Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF (dimethylformamide) as a solvent. Triethylamine is often used to maintain basic conditions. For example, a similar thiazole-oxazole hybrid synthesis involved stirring intermediates with EDCI/HOBt at room temperature for 30 minutes, followed by purification via preparative TLC and recrystallization from ethanol .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) is essential for structural confirmation, particularly for resolving methyl and acetyl groups in the thiazole and oxazole rings. Mass spectrometry (ESI-MS) provides molecular weight validation, while IR spectroscopy identifies functional groups like carbonyl (C=O) and amide (N-H) bonds. Elemental analysis (C, H, N) ensures purity .

Q. What biological activities have been reported for structurally analogous thiazole-oxazole hybrids?

  • Methodological Answer : Analogous compounds, such as 5-amino-4-methyl-N-phenylthiazole-2-carboxamide derivatives, exhibit enzyme inhibition (e.g., kinases) and antimicrobial properties. Activity is often evaluated via in vitro assays: IC₅₀ values for enzyme inhibition are determined using fluorometric or colorimetric methods, while antimicrobial efficacy is tested via MIC (minimum inhibitory concentration) assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?

  • Methodological Answer : Yield optimization requires careful control of stoichiometry (e.g., 1:1 molar ratio of intermediates), catalyst selection (e.g., EDCI/HOBt vs. DCC/DMAP), and solvent polarity. Microwave-assisted synthesis or flow chemistry may enhance reaction efficiency. For instance, yields of 68–71% were achieved for similar compounds using DMF as a solvent and room-temperature stirring .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-oxazole derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Researchers should:

  • Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Validate compound purity via HPLC (>95%) and characterize by XRD for crystallinity.
  • Use computational docking to correlate structural variations (e.g., acetyl vs. nitro substituents) with activity trends .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) using HPLC-MS can identify degradation pathways. For example, hydrolysis of the acetyl group in thiazole derivatives generates carboxylic acid byproducts. Recommended storage: desiccated at -20°C in amber vials to prevent photodegradation .

Q. What computational modeling approaches predict the compound’s binding affinity to target enzymes?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculate electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity. Docking software (AutoDock Vina) models interactions with enzyme active sites, prioritizing residues like serine or cysteine for covalent binding .

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